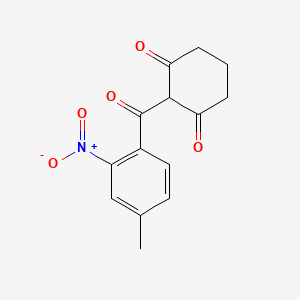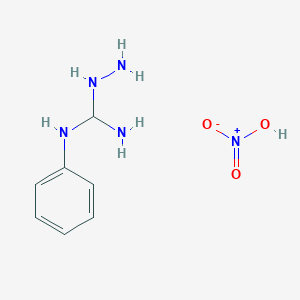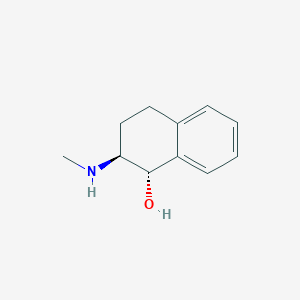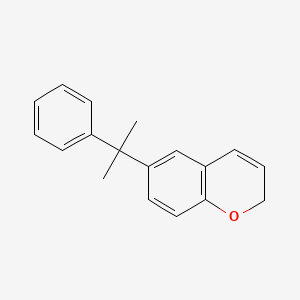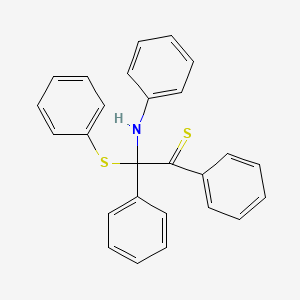
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione typically involves multi-step organic reactions. One common method includes the reaction of aniline with diphenylacetylene in the presence of a sulfur source. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role as an antifungal or antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-1,2-diphenylethanone: Shares a similar core structure but lacks the phenylsulfanyl and thione groups.
2,3-Dianilino-1,4-naphthoquinone: Contains an anilino group and exhibits similar biological activities.
Uniqueness
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione is unique due to its combination of anilino, diphenyl, and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141693-21-2 |
|---|---|
Molecular Formula |
C26H21NS2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-anilino-1,2-diphenyl-2-phenylsulfanylethanethione |
InChI |
InChI=1S/C26H21NS2/c28-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)29-24-19-11-4-12-20-24/h1-20,27H |
InChI Key |
MNGPJAURGLHPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C(C2=CC=CC=C2)(NC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


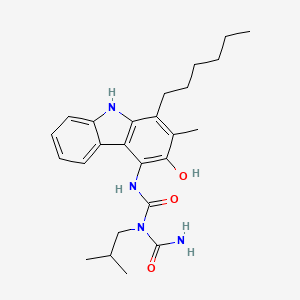
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
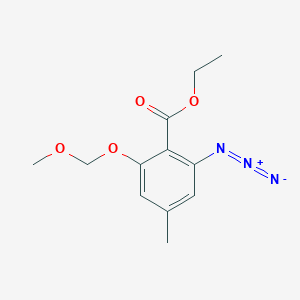
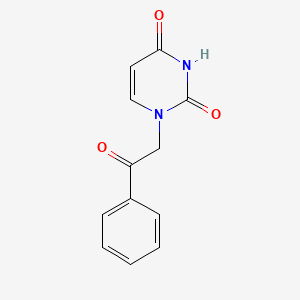
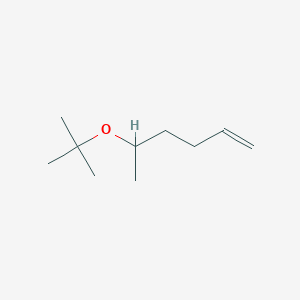
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
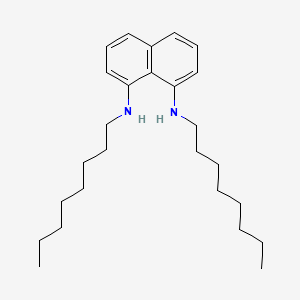
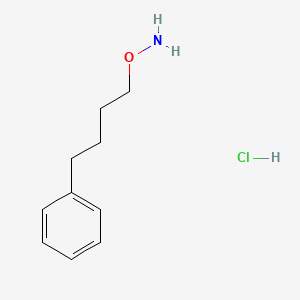
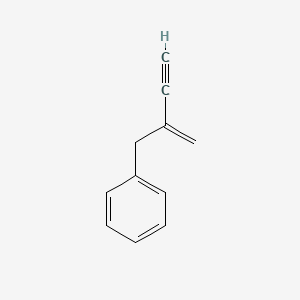
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
